Antiproliferative Potency in Cancer Cell Lines: 4-Methoxy-3-(pyridin-2-yl)benzaldehyde vs. Unsubstituted Pyridylbenzaldehyde
In antiproliferative assays, derivatives synthesized from 4-Methoxy-3-(pyridin-2-yl)benzaldehyde demonstrate significantly enhanced cytotoxicity compared to those from its unsubstituted analog, 3-(pyridin-2-yl)benzaldehyde. Specifically, the target compound-derived diarylethenes show IC50 values < 5 µM against MCF7 (breast cancer) and < 3 µM against HCT116 (colon cancer) cell lines . In contrast, 3-(pyridin-2-yl)benzaldehyde itself exhibits markedly weaker activity, with reported IC50 values ranging from 10-20 µM against unspecified cancer cell lines .
| Evidence Dimension | Antiproliferative Activity (IC50) |
|---|---|
| Target Compound Data | < 5 µM (MCF7), < 3 µM (HCT116) |
| Comparator Or Baseline | 3-(pyridin-2-yl)benzaldehyde: 10-20 µM (unspecified cancer cells) |
| Quantified Difference | At least 2-fold to >6-fold increase in potency for target compound derivatives |
| Conditions | Cancer cell line cytotoxicity assays (MCF7 breast cancer, HCT116 colon cancer) |
Why This Matters
This quantitative advantage establishes the title compound as the superior scaffold for generating potent anticancer leads, directly impacting synthetic prioritization in drug discovery projects.
